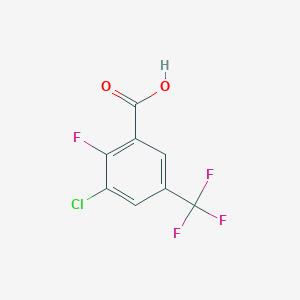

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINXNXRHKMRASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378686 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129931-45-9 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

CAS Number: 129931-45-9

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₈H₃ClF₄O₂. Its molecular weight is 242.55 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 129931-45-9 | BLDpharm[1] |

| Molecular Formula | C₈H₃ClF₄O₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 242.57 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | White to off-white powder or crystals | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in many organic solvents | --- |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A representative experimental protocol is detailed below, based on established chemical literature.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the target compound from commercially available starting materials.

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction is stirred at room temperature to facilitate the conversion of the diazonium salt to the corresponding benzonitrile.

-

Hydrolysis: The resulting benzonitrile is then subjected to acidic hydrolysis. Concentrated sulfuric acid is added, and the mixture is heated under reflux. This step converts the nitrile group to a carboxylic acid.

-

Work-up and Purification: After cooling, the reaction mixture is poured onto ice and the crude product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can be further purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The presence of chlorine, fluorine, and a trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final drug candidate.

A notable application is in the development of influenza virus fusion inhibitors. For instance, it has been used as a starting material in the synthesis of N-[(thiophen-3-yl)methyl]benzamides, which have shown inhibitory activity against H1 and H5 hemagglutinins of the influenza virus.[3]

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a building block in the development of influenza fusion inhibitors.

Caption: Synthetic and application workflow.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Spectral Data

Characterization of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary to suppliers, typical spectral data would confirm the presence of the aromatic, carboxylic acid, chloro, fluoro, and trifluoromethyl functional groups. Commercial suppliers can provide compound-specific spectral data upon request.[1]

References

Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 129931-45-9). The information presented herein is essential for its application in research, chemical synthesis, and drug development. This document summarizes key quantitative data, details standardized experimental protocols for property determination, and provides a visual representation of a general experimental workflow for the characterization of similar compounds.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the available experimental and predicted data for this compound.

| Property | Value | Data Type |

| Molecular Formula | C₈H₃ClF₄O₂ | - |

| Molecular Weight | 242.56 g/mol | - |

| Melting Point | 89-91°C | Experimental |

| Boiling Point | 254.9°C at 760 mmHg | Experimental |

| Density | 1.599 g/cm³ | Experimental |

| Vapor Pressure | 0.00868 mmHg at 25°C | Experimental |

| pKa | Value not experimentally determined | Predicted |

| logP (Octanol-Water Partition Coefficient) | Value not experimentally determined | Predicted |

| Aqueous Solubility | Data not available | - |

| Solubility in Organic Solvents | Data not available | - |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound should follow standardized and validated methodologies to ensure accuracy and reproducibility. The following are detailed summaries of appropriate experimental protocols based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state.

-

Apparatus: A capillary melting point apparatus or a differential scanning calorimeter (DSC) can be used.

-

Procedure (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

-

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A standard distillation setup or a dynamic vapor pressure apparatus.

-

Procedure (Distillation Method):

-

A sample of the compound is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is dripping from the thermometer bulb at a steady rate.

-

The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

-

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

logP Determination (Shake-Flask Method - OECD Guideline 107)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnels, a mechanical shaker, and an analytical instrument for concentration determination (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other immiscible solvent.

-

The funnel is shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

-

Aqueous Solubility Determination (OECD Guideline 105)

Aqueous solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.

-

Apparatus: Vials, a constant temperature shaker or stirrer, and an analytical instrument for concentration determination.

-

Procedure (Flask Method):

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel benzoic acid derivative.

Physicochemical Characterization Workflow

Elucidating the Molecular Architecture: A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This halogenated and trifluoromethylated benzoic acid derivative presents a unique analytical challenge, and this document outlines the key spectroscopic and analytical techniques essential for its unambiguous characterization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are crucial for sample handling, purification, and analytical method development.

| Property | Value |

| CAS Number | 129931-45-9 |

| Molecular Formula | C₈H₃ClF₄O₂ |

| Molecular Weight | 242.55 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | ≥96% (typical) |

Structural Elucidation Workflow

The definitive identification of this compound relies on a synergistic approach employing multiple spectroscopic techniques. The logical flow of this process is depicted below.

Figure 1. General Workflow for Structure Elucidation

The chemical structure of the target compound is visualized below, indicating the substitution pattern on the benzoic acid core.

Figure 2. Chemical Structure of the target compound

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is recommended due to the acidic proton of the carboxylic acid, which is readily lost to form [M-H]⁻. Electron Impact (EI) can also be used to observe fragmentation patterns.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for accurate mass determination.

-

Sample Preparation: The sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused directly or injected via liquid chromatography.

Data Interpretation:

-

Molecular Ion Peak: In ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton. For C₈H₃ClF₄O₂, the expected m/z would be approximately 240.97. High-resolution mass spectrometry will provide the exact mass, confirming the elemental composition.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.[1][2][3] This is a definitive indicator of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, the sample can be prepared as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3300-2500 | O-H stretch of the carboxylic acid | A very broad and strong band, often obscuring the C-H stretches in the same region.[4][5] |

| ~1700 | C=O stretch of the carboxylic acid | A strong, sharp absorption.[4][5][6] |

| 1320-1210 | C-O stretch of the carboxylic acid | A medium to strong band.[4] |

| 1300-1100 | C-F stretches (aromatic and CF₃) | Strong, sharp absorptions. |

| 800-600 | C-Cl stretch | A medium to strong absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Data Interpretation:

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.[7]

-

Aromatic Protons: Two distinct signals are expected for the two protons on the aromatic ring. Due to the substitution pattern, they will likely appear as doublets or multiplets in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the substituents will shift these protons downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[5]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative F and Cl atoms will be significantly affected. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet is expected around 120-130 ppm with a large ¹J(C,F) coupling constant.

-

-

¹⁹F NMR:

-

Aromatic Fluorine (-F): A single resonance is expected for the fluorine atom directly attached to the aromatic ring. Its chemical shift will be influenced by the adjacent chloro and carboxyl groups.

-

Trifluoromethyl Group (-CF₃): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[8] The chemical shift is typically in the range of -50 to -70 ppm relative to CFCl₃.[8]

-

Proposed Synthetic Pathway

For instance, a synthetic strategy could involve the selective halogenation of a trifluoromethyl-substituted toluene, followed by oxidation of the methyl group to a carboxylic acid. The introduction of the fluorine and chlorine atoms at specific positions would require careful selection of reagents and reaction conditions, potentially involving electrophilic aromatic substitution reactions.

Conclusion

The structural elucidation of this compound necessitates a multi-faceted analytical approach. By integrating the data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, a complete and unambiguous assignment of its chemical structure can be achieved. The methodologies and expected spectral features outlined in this guide provide a robust framework for researchers and scientists engaged in the synthesis and characterization of this and other complex halogenated aromatic compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The information presented is curated for an audience with a strong background in organic chemistry and is intended to facilitate the practical application of these synthetic routes in a laboratory setting. This document details potential multi-step syntheses, including key transformations such as diazotization, Sandmeyer reactions, Balz-Schiemann reactions, and oxidation or carboxylation reactions.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The presence of chloro, fluoro, and trifluoromethyl substituents on the benzoic acid core imparts unique electronic and lipophilic properties, making it an attractive intermediate for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for diverse chemical modifications, providing access to a wide range of derivatives for screening in drug discovery and crop protection programs.

This guide outlines two primary retrosynthetic approaches for the synthesis of the target molecule, starting from commercially available precursors. Each proposed pathway is broken down into key synthetic steps, with detailed experimental protocols and expected yields where available in the public domain.

Proposed Synthesis Pathways

Two logical and feasible synthetic pathways are presented for the synthesis of this compound.

Pathway 1: Synthesis via Oxidation of a Substituted Toluene

This pathway focuses on the late-stage introduction of the carboxylic acid functionality through the oxidation of a corresponding toluene derivative. The key intermediate for this route is 3-chloro-2-fluoro-5-(trifluoromethyl)toluene.

Figure 1: A logical workflow for the synthesis of the target compound via oxidation.

Pathway 2: Synthesis via Carboxylation of an Aryl Halide

This alternative approach involves the formation of the carboxylic acid group through the carboxylation of an organometallic intermediate derived from a halogenated precursor. The key intermediate for this pathway is 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.

Figure 2: A logical workflow for the synthesis of the target compound via carboxylation.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps outlined in the proposed synthesis pathways. The protocols are based on established chemical literature and may require optimization for specific laboratory conditions.

Pathway 1: Detailed Experimental Procedures

Step 1a: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

-

Reaction: Electrophilic chlorination of 2-fluoro-5-(trifluoromethyl)aniline.

-

Protocol: To a solution of 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added portion-wise at a controlled temperature, typically between 0 °C and room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 1b: Synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)toluene

-

Reaction: Sandmeyer-type reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)aniline.

-

Protocol: 3-chloro-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) is diazotized in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) with sodium nitrite (1.0-1.1 eq) at 0-5 °C. The resulting diazonium salt solution is then added to a solution of a reducing agent, such as hypophosphorous acid (H₃PO₂) or ethanol, often in the presence of a copper catalyst, to effect the deamination and introduction of a hydrogen atom. The reaction mixture is typically warmed to room temperature or slightly above to ensure complete reaction. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Step 1c: Synthesis of this compound

-

Reaction: Oxidation of 3-chloro-2-fluoro-5-(trifluoromethyl)toluene.

-

Protocol: The substituted toluene (1.0 eq) is heated to reflux in an aqueous solution containing a strong oxidizing agent such as potassium permanganate (KMnO₄) or in concentrated nitric acid.[1][2][3][4][5][6][7][8][9] When using KMnO₄, a phase-transfer catalyst can be employed to improve reaction rates. The reaction progress is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid derivative. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[4][5]

| Reaction Step | Reagents and Conditions | Typical Yield (%) |

| 1a. Chlorination | 2-Fluoro-5-(trifluoromethyl)aniline, NCS or SO₂Cl₂, CH₂Cl₂ or CH₃COOH, 0 °C to RT | 70-85 |

| 1b. Deamination | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline, NaNO₂, H₃PO₂, Cu(I) catalyst | 60-75 |

| 1c. Oxidation | 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene, KMnO₄, H₂O, reflux | 60-80[3] |

Table 1: Summary of reaction conditions and typical yields for Pathway 1.

Pathway 2: Detailed Experimental Procedures

Step 2a: Synthesis of 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene

-

Reaction: Balz-Schiemann reaction of 3-chloro-5-(trifluoromethyl)aniline.[1][10]

-

Protocol: 3-Chloro-5-(trifluoromethyl)aniline (1.0 eq) is diazotized in the presence of fluoroboric acid (HBF₄) or by using sodium nitrite in a solution of hydrogen fluoride.[1] This forms the diazonium tetrafluoroborate salt, which often precipitates from the reaction mixture. The isolated diazonium salt is then gently heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[1][10] Alternatively, the diazotization can be performed in situ followed by thermal decomposition. The product is then isolated by extraction and purified by distillation. Innovations in the Balz-Schiemann reaction have explored the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields.[1]

Step 2b: Synthesis of this compound

-

Reaction: Carboxylation of 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.

-

Protocol via Grignard Reagent: The aryl halide (1.0 eq) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the Grignard reagent. This reaction is often initiated with a small crystal of iodine. The Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution.[11][12] The reaction mixture is then quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and yield the benzoic acid. The product is extracted with an organic solvent, and the organic layer is then typically washed with an aqueous base to extract the acidic product. The basic aqueous layer is then re-acidified to precipitate the pure benzoic acid, which is collected by filtration.

-

Protocol via Organolithium Reagent: Alternatively, the aryl halide can be treated with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent to generate the corresponding aryllithium species. This is then quenched with CO₂ as described for the Grignard reaction.

| Reaction Step | Reagents and Conditions | Typical Yield (%) |

| 2a. Fluorination | 3-Chloro-5-(trifluoromethyl)aniline, NaNO₂, HBF₄, heat | 50-70[1] |

| 2b. Carboxylation | 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene, Mg, CO₂, then H₃O⁺ | 60-80 |

Table 2: Summary of reaction conditions and typical yields for Pathway 2.

Conclusion

This technical guide has outlined two plausible and robust synthetic pathways for the preparation of this compound. Both pathways utilize readily available starting materials and employ well-established organic transformations. The choice between the two routes may depend on the availability of specific starting materials, reagent costs, and the desired scale of the synthesis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists in the fields of drug discovery and agrochemical development, enabling the efficient synthesis of this important chemical intermediate. Further optimization of the described reaction conditions may be necessary to achieve optimal yields and purity in a specific laboratory setting.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4 [sigmaaldrich.com]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group on the benzoic acid core, makes it a compound of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen and trifluoromethyl substituents significantly influences the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its chemical identity, properties, and a potential synthetic approach.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. The IUPAC name and CAS registry number are the standard identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 129931-45-9 |

| Molecular Formula | C₈H₃ClF₄O₂ |

| Molecular Weight | 242.55 g/mol |

Synonyms:

-

Benzoic acid, 3-chloro-2-fluoro-5-(trifluoromethyl)-

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 242.55 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₃ClF₄O₂ | --INVALID-LINK--[1] |

Note: Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is required for a complete profile of this compound.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established organometallic and carboxylation reactions. The following proposed method utilizes a Grignard reagent intermediate.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry carbon dioxide (gas or solid)

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in anhydrous THF to the magnesium suspension under a nitrogen atmosphere. The reaction mixture may require gentle heating to initiate. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

-

Carboxylation: Cool the freshly prepared Grignard reagent in an ice-salt bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring, or alternatively, pour the Grignard solution slowly onto crushed dry ice.

-

Work-up and Purification: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding a dilute solution of hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Disclaimer: This is a proposed synthetic method and has not been experimentally validated from the available literature. Appropriate safety precautions should be taken when handling all chemicals.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential signaling pathway interactions of this compound. Its structural similarity to other fluorinated benzoic acids suggests potential applications as a building block in the synthesis of pharmacologically active compounds. Further research is necessary to elucidate any intrinsic biological effects.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific domains. This guide has summarized the currently available information regarding its identity and properties and has proposed a viable synthetic route. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential applications. As new research emerges, this guide will be updated to reflect the expanding knowledge base.

References

A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, synthesis, and quality control of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 129931-45-9), a key building block in pharmaceutical and agrochemical research.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD85621 | Information not publicly specified | Custom |

| ECHO CHEMICAL CO., LTD. | ADB19430001 | Information not publicly specified | 1g |

| Win-leader Biotechnology Co., Ltd. | Not specified | Information not publicly specified | 1kg |

| 2a biotech | 2A-0130432 | ≥ 96% | Custom |

| Shanghai FChemicals Technology Co.,Ltd. | Not specified | ≥ 98% | Custom |

Representative Synthesis Protocol

While specific proprietary synthesis methods for this compound are not publicly disclosed, a representative multi-step synthesis can be conceptualized based on established organic chemistry principles for analogous fluorinated and trifluoromethylated benzoic acids. The following protocol is illustrative and may require optimization.

Starting Material: A suitably substituted toluene derivative, such as 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.

Step 1: Benzylic Bromination The starting toluene derivative is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride. The reaction mixture is typically refluxed to initiate the reaction.

Step 2: Oxidation to Carboxylic Acid The resulting benzylic bromide is then oxidized to the corresponding benzoic acid. This can be achieved using a strong oxidizing agent, for instance, potassium permanganate (KMnO4) in an aqueous solution, followed by acidification with a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

Step 3: Purification The crude this compound is purified through recrystallization from an appropriate solvent system, such as a mixture of ethanol and water, to yield the final product of high purity.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its application in research and drug development. The following are standard analytical techniques and a general protocol for quality control.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

General HPLC-MS/MS Protocol for Analysis of Fluorinated Benzoic Acids: [1]

-

Column: A reverse-phase C18 column is typically used for the separation of fluorinated benzoic acids.[1]

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile, often with a small percentage of an acid such as formic acid to improve peak shape.

-

Detection: Mass spectrometry (MS/MS) is a highly sensitive and selective detection method for fluorinated compounds.[1]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection into the HPLC system.

Visualizing Workflows and Pathways

To aid in the understanding of the procurement and utilization of this chemical, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: A typical workflow for procuring a research chemical.

Caption: A generalized pathway for the synthesis of the target molecule.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts specific steric and electronic properties that are attractive for designing novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in the development of kinase and viral entry inhibitors.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature, a common occurrence for specialized chemical intermediates. However, data for the closely related analogue, 3-Chloro-5-(trifluoromethyl)benzoic acid, provides a reasonable estimation of its physical properties.

Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)benzoic acid

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.56 g/mol | [1][2] |

| Melting Point | 98-101 °C | [2] |

| Boiling Point | 263 °C | [2] |

| Density | 1.523 g/cm³ | [2] |

| Flash Point | 113 °C | [2] |

| Water Solubility | Soluble | [2] |

Synthesis and Experimental Protocols

Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic acid

A reported synthesis involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.

Experimental Protocol:

A solution of t-butyl nitrite (35.2 g) and copper(I) chloride (38.6 g) in acetonitrile (375 mL) was warmed to 45-50°C. To this, 3-amino-5-(trifluoromethyl)benzoic acid (50.0 g) was added slowly while maintaining the temperature at 45-50°C. After stirring at 50°C for 30 minutes, the mixture was cooled to 10°C. 6N Hydrochloric acid (250 mL) was added, and the mixture was stirred for 10 minutes. The product was extracted twice with ethyl acetate. The combined organic layers were washed with 10% aqueous citric acid solution and water, then dried. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent gradient: 10% to 25% ethyl acetate in hexane) to yield 3-chloro-5-(trifluoromethyl)benzoic acid (33.1 g, 60% yield) as a white powder.[3]

Use in the Synthesis of N-(2,5-dimethylthiophen-3-yl)methyl]-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide

This protocol demonstrates the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Experimental Protocol:

To a solution of this compound (68 mg, 0.28 mmol) in anhydrous toluene (2.0 mL) with a few drops of DMF, thionyl chloride (101 μL, 1.40 mmol) was added, and the mixture was stirred. In a separate flask, (2,5-dimethylthiophen-3-yl)methanamine hydrochloride (50 mg, 0.28 mmol) and triethylamine (117 μL, 0.84 mmol) were dissolved in anhydrous dichloromethane (0.5 mL). The freshly prepared acyl chloride solution was then added to the amine solution. The reaction mixture was stirred at room temperature. Upon completion, the reaction was diluted with dichloromethane and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product was purified by column chromatography on silica gel.

Applications in Drug Discovery

The trifluoromethyl group in this compound is known to enhance metabolic stability and membrane permeability of drug candidates. The chloro and fluoro substituents provide additional points for specific interactions with biological targets. These features make it a valuable scaffold in drug design.

Inhibitors of Aurora Kinase A

Derivatives of this compound have been investigated as inhibitors of Aurora A kinase, a key regulator of mitosis.[4] Overexpression of Aurora A is implicated in various cancers, making it an attractive therapeutic target. The benzoic acid moiety can serve as an anchor for binding to the kinase active site, while the substituted phenyl ring can be modified to achieve potency and selectivity.

Influenza Virus Fusion Inhibitors

This benzoic acid derivative has been utilized in the synthesis of inhibitors targeting the influenza virus hemagglutinin (HA) protein.[5][6][7][8][9] These inhibitors are designed to prevent the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, a critical step in the viral life cycle.

Signaling Pathways and Mechanisms of Action

Aurora A Kinase Signaling Pathway

Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. It is involved in centrosome maturation and separation, spindle assembly, and the G2/M checkpoint.[10][11][12][13] Its activity is tightly regulated by phosphorylation and interaction with co-factors like TPX2. Inhibitors derived from this compound would act by competing with ATP in the kinase domain of Aurora A, thereby preventing the phosphorylation of its downstream substrates and leading to mitotic arrest and apoptosis in cancer cells.

References

- 1. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 53985-49-2,3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]

- 3. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 53985-49-2 [chemicalbook.com]

- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 5. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors targeting the influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Aurora inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, with CAS number 129931-45-9, is a halogenated aromatic carboxylic acid. Its complex substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the substituents significantly influences the reactivity and properties of the benzoic acid moiety. This guide provides a comprehensive overview of the available technical information regarding this compound, including its properties, a proposed synthetic pathway based on related compounds, and potential applications in research and development. Due to the limited publicly available information on the specific discovery and history of this compound, this guide focuses on providing a practical framework for its synthesis and utilization based on established chemical principles.

Compound Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 129931-45-9 | [1] |

| Molecular Formula | C₈H₃ClF₄O₂ | [1] |

| Molar Mass | 242.55 g/mol | [1] |

| Melting Point | 89-91°C | [1] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not specified (expected to have low solubility in water and good solubility in organic solvents) |

Proposed Synthesis

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols for the proposed synthesis. These are based on general procedures for similar transformations and would require optimization for this specific substrate.

Step 1: Nitration of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene

-

Objective: To introduce a nitro group onto the aromatic ring, which will later be converted to the carboxylic acid.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (e.g., 50 mL) at 0°C, slowly add 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (e.g., 0.1 mol).

-

Maintain the temperature at 0-5°C and add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise over 1-2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to an amino group, a precursor for the Sandmeyer reaction.

-

Procedure:

-

To a mixture of iron powder (e.g., 0.5 mol) and ammonium chloride in a mixture of ethanol and water, heat the suspension to reflux.

-

Add a solution of 1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene (e.g., 0.1 mol) in ethanol dropwise to the refluxing mixture.

-

After the addition, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite to remove the iron salts and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent, wash the organic layer, dry, and concentrate to yield 5-chloro-4-fluoro-2-(trifluoromethyl)aniline.

-

Step 3: Sandmeyer Reaction to Introduce a Nitrile Group

-

Objective: To convert the amino group to a nitrile group, which can be readily hydrolyzed to a carboxylic acid.

-

Procedure:

-

Dissolve 5-chloro-4-fluoro-2-(trifluoromethyl)aniline (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. A reaction is typically observed (e.g., nitrogen evolution).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield crude 5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.

-

Step 4: Hydrolysis of the Nitrile Group

-

Objective: To hydrolyze the nitrile to the final carboxylic acid product.

-

Procedure:

-

Reflux the crude 5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (e.g., 0.1 mol) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) for several hours.

-

Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

-

Cool the reaction mixture, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

-

The product can be further purified by recrystallization.

-

Potential Applications in Drug Discovery and Development

Halogenated benzoic acids are important scaffolds and building blocks in drug discovery. The presence of chlorine, fluorine, and a trifluoromethyl group in this compound can impart several desirable properties to a drug candidate:

-

Modulation of Physicochemical Properties: The trifluoromethyl group can increase lipophilicity, which can improve cell membrane permeability. The fluorine and chlorine atoms can modulate the pKa of the carboxylic acid and influence binding interactions with biological targets.

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.

-

Binding Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

While no specific drugs have been identified that use this exact molecule as a starting material in the available literature, its structural motifs are present in various pharmacologically active compounds. The logical relationship for its potential use is as a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

Caption: Role as a key intermediate in drug development.

Conclusion

This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While information regarding its discovery and a detailed, validated synthetic protocol is scarce in the public domain, this guide provides a plausible synthetic route based on established organic chemistry principles. The unique combination of halogen substituents suggests that this compound could be a valuable building block for the development of novel pharmaceuticals and materials. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential.

References

A Theoretical and Computational Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid: Molecular Properties and a Framework for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of this and similar halogenated benzoic acids. The inclusion of detailed computational workflows and hypothetical signaling pathways aims to equip researchers with the necessary tools to investigate this molecule's potential as a therapeutic agent. The data presented herein is predictive and intended to serve as a baseline for future experimental validation.

Introduction

Halogenated and trifluoromethyl-substituted benzoic acids are pivotal structural motifs in the development of pharmaceuticals and agrochemicals. The presence of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound combines these features, making it a promising candidate for drug discovery programs.

This guide details a theoretical approach to characterize this compound at the molecular level. By employing quantum chemical calculations, we can predict its geometric structure, vibrational frequencies (correlating to its infrared spectrum), and electronic properties that govern its reactivity and potential biological activity. This in-silico analysis provides a cost-effective and efficient means to understand the molecule's behavior before undertaking extensive experimental synthesis and testing.

Theoretical and Computational Methodology

The primary computational tool for this theoretical study is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[4][5][6]

Computational Protocol

A systematic computational protocol is essential for obtaining reliable and reproducible results. The following steps outline a recommended procedure:

-

Model Building: The initial 3D structure of this compound is constructed using standard molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic representation of the molecule's geometry.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure.

-

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results are also used to predict the infrared (IR) spectrum.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic energy gap, which is an indicator of its chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts, using Tetramethylsilane (TMS) as a reference.

-

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on the computational protocol described above. These values are illustrative and require experimental verification.

Data Presentation

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C-Cl | 1.745 | C1-C2-C3 | 119.5 | C2-C1-C7-O1 | 179.8 |

| C-F | 1.352 | C2-C3-C4 | 120.3 | C6-C1-C7-O2 | -0.5 |

| C-CF₃ | 1.510 | F-C2-C1 | 118.9 | C1-C2-C3-C4 | 0.2 |

| C=O | 1.215 | Cl-C3-C4 | 120.1 | H-O2-C7-O1 | 180.0 |

| C-O | 1.358 | C4-C5-C8 | 121.7 | F-C5-C8-F | 119.9 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3570 | O-H stretch (in carboxylic acid) |

| ν(C=O) | 1750 | C=O stretch (in carboxylic acid) |

| ν(C-F) | 1345 | C-F stretch (in CF₃ group) |

| ν(C-Cl) | 780 | C-Cl stretch |

| δ(C-H) | 1450 | C-H bend (aromatic) |

Table 3: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap | 5.36 eV |

| Dipole Moment | 3.45 D |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (COOH) | 12.5 |

| ¹H (aromatic) | 7.8 - 8.2 |

| ¹³C (COOH) | 168.2 |

| ¹³C (C-Cl) | 135.4 |

| ¹³C (C-F) | 160.1 (d, JCF) |

| ¹³C (C-CF₃) | 131.8 (q, JCF) |

| ¹³C (CF₃) | 123.5 (q, JCF) |

Experimental Protocols

The theoretical predictions should be validated through experimental synthesis and characterization.

Synthesis Protocol

A plausible synthetic route for this compound could involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction. A general procedure is outlined below, which may require optimization.[7][8]

-

Starting Material: 3-Amino-2-fluoro-5-(trifluoromethyl)benzoic acid.

-

Diazotization: The starting aniline is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.

-

Chlorination: The resulting diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid.

-

Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrumentation: Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight and elemental composition.

-

Visualizations

Computational Workflow

Caption: Computational workflow for the theoretical study of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This technical guide has laid out a comprehensive theoretical and experimental framework for the investigation of this compound. The proposed DFT-based computational protocol provides a powerful avenue for predicting its key molecular properties, which can guide further experimental work. The outlined synthesis and characterization methods offer a practical approach to validate the theoretical findings.

The integration of computational and experimental techniques is paramount in modern chemical research. The methodologies and predictive data presented here serve as a robust starting point for researchers aiming to unlock the potential of this compound in drug discovery and materials science. Future studies should focus on the experimental validation of these theoretical predictions and the exploration of this molecule's biological activity in relevant assays.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a valuable substituted aromatic carboxylic acid building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring a trifluoromethyl group for enhanced lipophilicity and metabolic stability, a fluorine atom to modulate electronic properties and binding interactions, and a chlorine atom, provides a versatile scaffold for the synthesis of complex organic molecules. This document outlines a key application of this compound in the synthesis of influenza virus fusion inhibitors and provides a detailed experimental protocol for its utilization.

Application: Synthesis of N-[(Thiophen-3-yl)methyl]benzamide-based Influenza Virus Fusion Inhibitors

A significant application of this compound is in the synthesis of N-[(Thiophen-3-yl)methyl]benzamides, a class of compounds that have demonstrated potent activity as fusion inhibitors of the influenza virus. These inhibitors target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes, a critical step in the viral life cycle. The specific substitution pattern of the benzoic acid derivative is crucial for the binding affinity and efficacy of the final inhibitor.

The general synthetic approach involves the conversion of this compound to its corresponding acyl chloride, followed by amidation with a suitable thiophene-containing amine.

Key Reaction Data

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used |

| This compound | 242.56 | 0.28 | 68 mg |

| Thionyl chloride | 118.97 | 1.40 | 101 µL |

| (2,5-Dimethylthiophen-3-yl)methanamine hydrochloride | 177.69 | 0.28 | 50 mg |

| Triethylamine | 101.19 | 0.84 | 117 µL |

Experimental Protocol: Synthesis of N-((2,5-dimethylthiophen-3-yl)methyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide[1]

This protocol details the synthesis of a specific N-[(Thiophen-3-yl)methyl]benzamide derivative, a potent influenza virus fusion inhibitor, using this compound as a key starting material.

1. Acyl Chloride Formation:

-

To a solution of this compound (68 mg, 0.28 mmol) in anhydrous toluene (2.0 mL), add a few drops of anhydrous N,N-dimethylformamide (DMF).

-

To this mixture, add thionyl chloride (101 µL, 1.40 mmol) and stir the reaction at room temperature. The progress of the acyl chloride formation can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

2. Amidation Reaction:

-

In a separate flask, prepare a solution of (2,5-dimethylthiophen-3-yl)methanamine hydrochloride (50 mg, 0.28 mmol) and triethylamine (117 µL, 0.84 mmol) in anhydrous dichloromethane (DCM, 0.5 mL).

-

Add the freshly prepared acyl chloride solution from step 1 to the amine solution.

-

Stir the reaction mixture at room temperature for 16 hours.

3. Work-up and Purification:

-

After the reaction is complete, dilute the mixture with dichloromethane (10 mL).

-

Wash the organic layer with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the desired N-((2,5-dimethylthiophen-3-yl)methyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide.

Experimental Workflow

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a versatile, fluorinated building block increasingly utilized in medicinal chemistry. The strategic incorporation of fluorine, chlorine, and a trifluoromethyl group onto the benzoic acid scaffold imparts unique physicochemical properties to derivative molecules. These properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, make this reagent a valuable starting point for the discovery of novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of bioactive derivatives, and quantitative data on their biological activities.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a scaffold for the synthesis of small molecule inhibitors targeting various disease pathways. The presence of multiple halogen substituents allows for fine-tuning of the electronic and steric properties of the final compounds, which is crucial for optimizing their pharmacodynamic and pharmacokinetic profiles.

One notable application is in the development of antiviral agents , specifically as inhibitors of influenza virus fusion. By serving as the core component of N-[(thiophen-3-yl)methyl]benzamides, this building block contributes to the creation of compounds that can block the conformational changes in the influenza hemagglutinin (HA) protein, a critical step in the viral entry process.

Furthermore, the general class of fluorinated benzoic acids is widely employed in the synthesis of a variety of other biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. The principles of amide bond formation detailed in this document are broadly applicable to the synthesis of a diverse range of potential drug candidates.

Data Presentation: Biological Activity of a Derivative

The following table summarizes the biological activity of a representative compound synthesized from this compound. While specific data for a broad range of derivatives is not extensively available in the public domain, the data for a closely related and highly potent analog in the same chemical series is presented to illustrate the potential of this building block.

| Compound ID | Target | Assay | IC50/EC50 (µM) | Cell Line |

| VF-57a (analog) | Influenza A/H1N1 Virus | Pseudovirus Entry Inhibition | 0.3 | MDCK |

| VF-57a (analog) | Influenza A/H5N1 Virus | Pseudovirus Entry Inhibition | 0.8 | MDCK |

Note: Data for VF-57a, a highly active compound from the same N-[(thiophen-3-yl)methyl]benzamide series, is provided as a reference for the potential efficacy of derivatives of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive benzamide derivatives from this compound. The key transformation is the formation of an amide bond, which can be achieved through several reliable methods.

Protocol 1: Acyl Chloride-Mediated Amide Coupling

This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After completion, allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-Substituted-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide

-

Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired benzamide.

Protocol 2: Direct Amide Coupling using HATU

This one-pot procedure utilizes a coupling reagent to activate the carboxylic acid in situ for reaction with the amine.

-

Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.

-

Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide.

Mandatory Visualizations

Influenza Virus Fusion Inhibition Pathway

The following diagram illustrates the mechanism of influenza virus entry into a host cell and the inhibitory action of benzamide derivatives synthesized from this compound.

Caption: Influenza virus entry and inhibition by benzamide derivatives.

Experimental Workflow for Amide Synthesis

The diagram below outlines the general workflow for the synthesis and purification of benzamide derivatives.

Caption: General workflow for benzamide synthesis and purification.

Application Notes and Protocols for Derivatization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple functional groups that can be selectively modified to generate a diverse range of derivatives for drug discovery and development. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Key Derivatization Reactions:

The primary derivatization reactions for this compound involve the carboxylic acid moiety, leading to the formation of esters and amides. These reactions are fundamental in creating new chemical entities with potential therapeutic applications.

-

Esterification: The conversion of the carboxylic acid to an ester can modulate the compound's solubility and pharmacokinetic properties. This is often a key step in the synthesis of more complex molecules.

-

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Data Presentation

The following tables summarize representative quantitative data for the esterification and amidation of this compound and structurally related compounds. Please note that reaction yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Representative Data for Esterification of Substituted Benzoic Acids

| Entry | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Notes |